4-Bromo-5-methylthiazole
Overview
Description
4-Bromo-5-methylthiazole is a heterocyclic compound with the molecular formula C4H4BrNS. It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
Thiazoles, the class of compounds to which 4-bromo-5-methylthiazole belongs, have been found to have diverse biological activities . They have been used as antimicrobial, antifungal, antiviral, and antineoplastic agents .
Mode of Action
It has been suggested that this compound is involved in the blockage of the bradykinin b2 receptors, providing therapeutic benefit in hereditary angioedema (hae) and potentially in many other diseases .
Biochemical Pathways
Thiazoles, in general, are known to interact with various biochemical pathways due to their diverse biological activities . For instance, they can participate in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The compound’s boiling point is predicted to be 2073±200 °C , which may influence its bioavailability.
Action Environment
The success of sm coupling, a reaction in which thiazoles like this compound can participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This suggests that the compound’s action may be influenced by the chemical environment and reaction conditions.
Biochemical Analysis
Biochemical Properties
4-Bromo-5-methylthiazole has been found to play a role in blocking the bradykinin B2 receptors . Bradykinin B2 receptors are proteins that interact with bradykinin, a peptide that causes blood vessels to dilate. By blocking these receptors, this compound can potentially provide therapeutic benefits in conditions such as hereditary angioedema (HAE) and potentially many other diseases .
Cellular Effects
They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . Therefore, it is plausible that this compound could have similar effects on various types of cells and cellular processes.
Molecular Mechanism
As mentioned earlier, it is known to block the bradykinin B2 receptors . This suggests that it may exert its effects at the molecular level through binding interactions with these receptors, potentially leading to changes in cell signaling pathways and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-5-methylthiazole can be synthesized through several methods. One common approach involves the bromination of 5-methylthiazole. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-methylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted thiazoles can be formed.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Coupling Products: Biaryl compounds are typical products of Suzuki-Miyaura coupling.
Scientific Research Applications
4-Bromo-5-methylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of dyes, polymers, and other materials.
Comparison with Similar Compounds
4-Methylthiazole: Lacks the bromine substituent, leading to different reactivity and applications.
5-Bromo-2-methylthiazole: Similar structure but different substitution pattern, affecting its chemical properties and uses.
Uniqueness: 4-Bromo-5-methylthiazole is unique due to the presence of both a bromine atom and a methyl group on the thiazole ring. This specific substitution pattern imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
4-bromo-5-methyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c1-3-4(5)6-2-7-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYPKUHNAMYABF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CS1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726827 | |
Record name | 4-Bromo-5-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132221-51-3 | |
Record name | 4-Bromo-5-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-5-methyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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